molecular formula C17H25N3OS B269087 N-(1-benzyl-4-piperidinyl)-N'-isobutyrylthiourea

N-(1-benzyl-4-piperidinyl)-N'-isobutyrylthiourea

カタログ番号 B269087
分子量: 319.5 g/mol
InChIキー: DNXHGOGUZMGKPU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-benzyl-4-piperidinyl)-N'-isobutyrylthiourea, also known as A-85380, is a synthetic compound that belongs to the class of piperidine derivatives. This compound has been extensively studied for its potential use as a therapeutic agent in various medical conditions.

作用機序

The mechanism of action of N-(1-benzyl-4-piperidinyl)-N'-isobutyrylthiourea is not fully understood. However, it is believed to act as a partial agonist at the nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes such as learning and memory, movement, and addiction. N-(1-benzyl-4-piperidinyl)-N'-isobutyrylthiourea binds to the receptor and activates it to a lesser extent than nicotine, which is a full agonist. This partial activation of the receptor is believed to be responsible for the therapeutic effects of N-(1-benzyl-4-piperidinyl)-N'-isobutyrylthiourea.
Biochemical and Physiological Effects:
N-(1-benzyl-4-piperidinyl)-N'-isobutyrylthiourea has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which is involved in the reward pathway and addiction. It also increases the release of acetylcholine, which is involved in learning and memory. N-(1-benzyl-4-piperidinyl)-N'-isobutyrylthiourea has been shown to reduce inflammation and oxidative stress in the brain, which are involved in neurodegenerative diseases. It also increases the expression of neurotrophic factors, which promote the growth and survival of neurons.

実験室実験の利点と制限

N-(1-benzyl-4-piperidinyl)-N'-isobutyrylthiourea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has a high affinity for the nAChR, which makes it a useful tool for studying the receptor. It has been extensively studied in animal models, which provides a wealth of data for researchers. However, there are also limitations to using N-(1-benzyl-4-piperidinyl)-N'-isobutyrylthiourea in lab experiments. It has a short half-life, which makes it difficult to administer and study. It also has a narrow therapeutic window, which makes it difficult to determine the optimal dose for therapeutic use.

将来の方向性

There are several future directions for N-(1-benzyl-4-piperidinyl)-N'-isobutyrylthiourea research. One direction is to study its potential use in other medical conditions such as schizophrenia and depression. Another direction is to develop more potent and selective compounds that target the nAChR. This could lead to the development of more effective therapeutic agents for various medical conditions. Additionally, more studies are needed to understand the mechanism of action of N-(1-benzyl-4-piperidinyl)-N'-isobutyrylthiourea and its effects on various physiological processes. This could provide insights into the development of new therapeutic agents for various medical conditions.

合成法

The synthesis of N-(1-benzyl-4-piperidinyl)-N'-isobutyrylthiourea involves the reaction of benzylpiperidine with isobutyryl isothiocyanate. The reaction takes place in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified using various techniques such as column chromatography or recrystallization. The purity and identity of the compound are confirmed using spectroscopic techniques such as NMR and mass spectrometry.

科学的研究の応用

N-(1-benzyl-4-piperidinyl)-N'-isobutyrylthiourea has been studied extensively for its potential use as a therapeutic agent in various medical conditions such as Alzheimer's disease, Parkinson's disease, and nicotine addiction. In Alzheimer's disease, N-(1-benzyl-4-piperidinyl)-N'-isobutyrylthiourea has been shown to improve cognitive function and reduce the accumulation of amyloid beta plaques in animal models. In Parkinson's disease, N-(1-benzyl-4-piperidinyl)-N'-isobutyrylthiourea has been shown to protect dopaminergic neurons from degeneration. In nicotine addiction, N-(1-benzyl-4-piperidinyl)-N'-isobutyrylthiourea has been shown to reduce the reinforcing effects of nicotine and decrease nicotine self-administration in animal models.

特性

製品名

N-(1-benzyl-4-piperidinyl)-N'-isobutyrylthiourea

分子式

C17H25N3OS

分子量

319.5 g/mol

IUPAC名

N-[(1-benzylpiperidin-4-yl)carbamothioyl]-2-methylpropanamide

InChI

InChI=1S/C17H25N3OS/c1-13(2)16(21)19-17(22)18-15-8-10-20(11-9-15)12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H2,18,19,21,22)

InChIキー

DNXHGOGUZMGKPU-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC(=S)NC1CCN(CC1)CC2=CC=CC=C2

正規SMILES

CC(C)C(=O)NC(=S)NC1CCN(CC1)CC2=CC=CC=C2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。